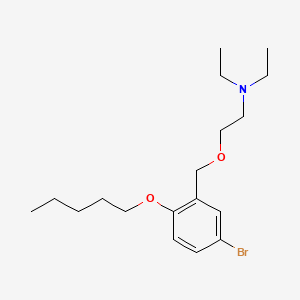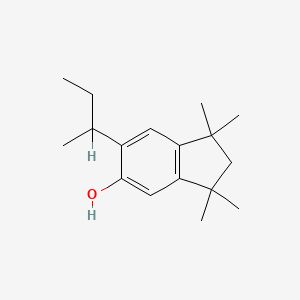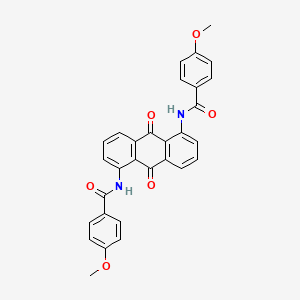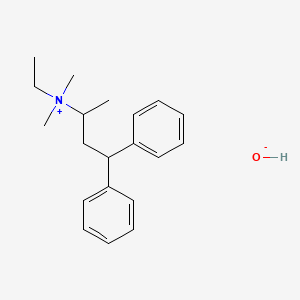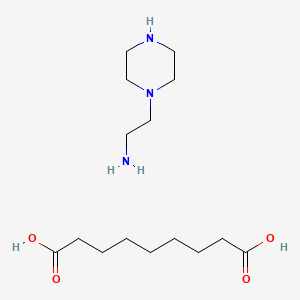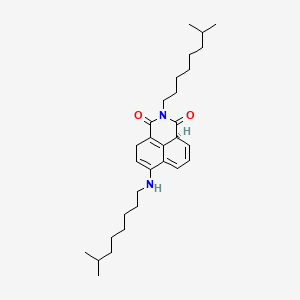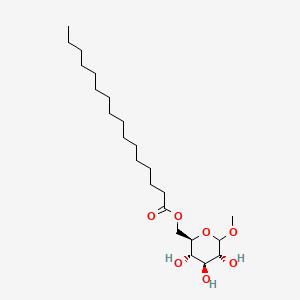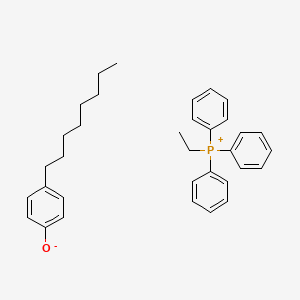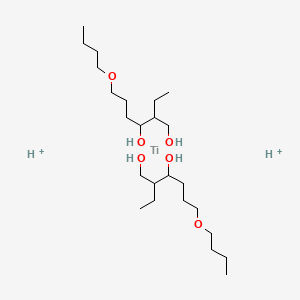
Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) is a titanium-based organometallic compound with the molecular formula C24H54O6Ti+2 and a molecular weight of 486.5 g/mol
Métodos De Preparación
The synthesis of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) typically involves the reaction of titanium tetrachloride with 2-ethylhexane-1,3-diol in the presence of butanol. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and diolato ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Mecanismo De Acción
The mechanism of action of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato
Propiedades
Número CAS |
93858-20-9 |
|---|---|
Fórmula molecular |
C24H54O6Ti+2 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
6-butoxy-2-ethylhexane-1,3-diol;hydron;titanium |
InChI |
InChI=1S/2C12H26O3.Ti/c2*1-3-5-8-15-9-6-7-12(14)11(4-2)10-13;/h2*11-14H,3-10H2,1-2H3;/p+2 |
Clave InChI |
RLMJYQVYBZUNPF-UHFFFAOYSA-P |
SMILES canónico |
[H+].[H+].CCCCOCCCC(C(CC)CO)O.CCCCOCCCC(C(CC)CO)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



